1,3-Dichloro-2-iodobenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzenes can involve the use of Grignard reagents and elemental iodine, as seen in the preparation of sterically crowded 1,4-diiodo-2,3,5,6-tetraarylbenzenes . Although the specific synthesis of 1,3-dichloro-2-iodobenzene is not detailed, similar methods could potentially be applied, considering the reactivity of halogenated benzenes with Grignard reagents and iodine.
Molecular Structure Analysis
The molecular structure of halogenated benzenes can exhibit interesting distortions due to steric pressures, as observed in the structures of hexasubstituted benzenes . While 1,3-dichloro-2-iodobenzene is not hexasubstituted, the presence of chlorine and iodine atoms could still influence its molecular geometry. The carbon-iodine bond lengths in related compounds are relatively constant, suggesting that the C-I bond in 1,3-dichloro-2-iodobenzene would also be consistent with these observations .
Chemical Reactions Analysis
Halogenated benzenes can participate in various chemical reactions. For instance, iodobenzene derivatives can catalyze the cyclization of sulfonamides with peracids to form benzothiazine dioxides . This indicates that 1,3-dichloro-2-iodobenzene could potentially act as a catalyst or reactant in similar electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes can be influenced by the nature and position of the halogen substituents. For example, the solubility of hypervalent iodine compounds can be increased by the presence of bulky groups . The presence of chlorine and iodine in 1,3-dichloro-2-iodobenzene would likely affect its solubility, boiling point, and density. The crystal structure of related compounds, such as 1,3,5-trichloro-2,4,6-trifluorobenzene, shows that these molecules can be planar and exhibit significant internal vibrations .
Scientific Research Applications
Electrochemical Analysis
1,3-Dichloro-2-iodobenzene has been studied for its electrochemical properties, particularly in reductive cleavage reactions. Research has focused on differentiating stepwise and concerted mechanisms in these reactions, with specific interest in the cleavage of the carbon–iodine bond. For instance, Prasad and Sangaranarayanan (2005) utilized voltammetric current function analysis to illustrate the methodology and estimated the reorganization energy for the reduction of 1,3-dichloro-2-iodobenzene, concluding that it undergoes an initial stepwise electron transfer (Prasad & Sangaranarayanan, 2005).
Organic Synthesis
In organic synthesis, 1,3-dichloro-2-iodobenzene has been used as a reactant in various chemical transformations. Garve et al. (2014) demonstrated its application in the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes, expanding the range of functional groups that can be introduced into cyclopropane derivatives (Garve et al., 2014).
Material Science
1,3-Dichloro-2-iodobenzene has also found applications in material science. For example, Bukhryakov et al. (2017) used it in the synthesis of 2,6-Hexa-tert-butylterphenyl derivatives, a process that involved a "double benzyne" reaction and subsequent additions to create complex organic structures (Bukhryakov et al., 2017).
Analytical Techniques
Its use in analytical chemistry, particularly in the analysis of crystal structures, is also notable. Hendricks et al. (1933) determined the crystal structures of diiodobenzene isomers, including those related to 1,3-dichloro-2-iodobenzene, using x-ray and electron diffraction (Hendricks et al., 1933).
Advanced Chemical Reactions
Further, its role in advanced chemical reactions like the Ullmann coupling process has been studied. Rastgoo Lahrood et al. (2015) explored the Ullmann coupling of 1,3-diiodobenzene on Cu(111) surfaces, revealing an ordered arrangement of reaction products, which suggests potential applications in surface chemistry and nanotechnology (Rastgoo Lahrood et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1,3-dichloro-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2I/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPGXSFTXBOKFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172818 | |
Record name | 2,6-Dichloroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-iodobenzene | |
CAS RN |
19230-28-5 | |
Record name | 1,3-Dichloro-2-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19230-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloroiodobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019230285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dichloro-2-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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